molecular formula C8H8BrN3 B11884387 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11884387
M. Wt: 226.07 g/mol
InChI Key: UOUUQQAVBVMQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine ( 1511557-22-4) is a brominated imidazo[1,2-a]pyridine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, present in several marketed drugs and known to exhibit a broad spectrum of biological activities, including analgesic, anticancer, and anxiolytic effects . The specific substitution pattern of this compound, featuring a bromine atom at the 8-position and an amine group at the 3-position, makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse libraries of compounds for biological screening . This scaffold is of significant research interest for the development of novel therapeutic agents. Recent scientific investigations have identified the imidazo[1,2-a]pyridine-3-amine core as a novel drug-like scaffold for the development of potent ferroptosis inhibitors . Ferroptosis is a form of regulated cell death implicated in various diseases, including cerebral ischemia (stroke) and neurodegenerative disorders . Researchers are actively exploring this structure-activity relationship to design new compounds with optimal drug-like properties and efficacy in disease models . As such, 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine provides a critical starting point for chemical exploration in this cutting-edge field of neuroprotection and cell death research. The compound has a molecular formula of C8H8BrN3 and a molecular weight of 226.07 . It is supplied for laboratory research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

UOUUQQAVBVMQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)Br)N

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide-Mediated Bromination

A pivotal method for introducing bromine at position 8 involves electrophilic aromatic substitution using N-bromosuccinimide (NBS). As demonstrated in Method G of RSC Medicinal Chemistry protocols, bromination of 2-methylimidazo[1,2-a]pyridin-3-amine derivatives in acetonitrile at 30°C for 5 hours achieves selective substitution. The 3-amine group directs bromination to the para position (C8), yielding 8-bromo derivatives in ~70% efficiency after silica gel chromatography. Critical parameters include:

  • Solvent: Acetonitrile enhances electrophilicity of Br⁺.

  • Temperature: Mild conditions (30°C) minimize side reactions.

  • Stoichiometry: 1.2 equivalents of NBS prevent over-bromination.

Ring-Formation Approaches

TosOH-Catalyzed Cyclocondensation

Method A from RSC protocols outlines a one-pot synthesis starting from 5-bromo-2-aminopyridine and methyl-substituted aldehydes. Key steps include:

  • Condensation: 5-Bromo-2-aminopyridine reacts with pyridine-2-carbaldehyde in methanol under TosOH catalysis (70°C, 12 h).

  • Cyclization: 2-Isocyano-2,4,4-trimethylpentane facilitates imidazo ring closure, positioning the bromine at C8.
    Yield: 45–60% after chromatographic purification.

A³-Coupling Reaction

The domino A³-coupling (aldehyde-amine-alkyne) reported by ACS Omega enables modular assembly of imidazo[1,2-a]pyridines. For 8-bromo derivatives:

  • Components: 5-Bromo-2-aminopyridine, propionaldehyde (methyl source), and phenylacetylene.

  • Conditions: CuI catalysis in ethanol/water (50°C, 6 h).

  • Yield: 82% with >95% regioselectivity for C8 bromination.

Functional Group Interconversion

Palladium-Catalyzed Amination

Method H describes Buchwald-Hartwig amination of 8-bromo-2-methylimidazo[1,2-a]pyridine using Pd2(dba)3 and XantPhos. While the target compound already contains the 3-amine group, this method is applicable for introducing secondary amines at other positions.

Analytical and Optimization Data

Table 1. Comparative Efficiency of Bromination Methods

MethodBrominating AgentYield (%)Regioselectivity (C8:C7)Reference
NBS/CH₃CNNBS689:1
A³-Coupling-82>20:1
Directed MetalationBr₂55*7:1

*Theorized based on analogous reactions.

Table 2. Solvent Effects on TosOH-Catalyzed Cyclization

SolventReaction Time (h)Yield (%)Purity (HPLC)
MeOH125898.5
EtOH145297.8
DMF84889.3

Data adapted from Method A.

Challenges and Mitigation Strategies

  • Regioselectivity in Electrophilic Substitution:

    • Issue: Competing bromination at C7 or C6.

    • Solution: Electron-donating 3-amine group enhances C8 selectivity.

  • Purification Difficulties:

    • Issue: Co-elution of mono- and di-brominated byproducts.

    • Solution: Gradient elution with EtOAc/hexane (1:4 to 1:2).

  • Scale-Up Limitations:

    • Issue: Exothermic bromination at >100 g scale.

    • Solution: Semi-batch addition of NBS with temperature control .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has been investigated for its potential as an anticancer agent. Its unique structure allows it to act as a building block for synthesizing novel anti-cancer compounds. Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, contributing to the development of targeted therapies.

Antimicrobial Activity
This compound is also being explored for its antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). In vitro studies have demonstrated that 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of Mycobacterium tuberculosis:

CompoundMIC (μM)Activity Description
8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine≤0.04Highly effective against Mtb
Other related compounds≥10Significantly less effective

Research indicates that this compound can achieve an MIC_90 of 0.2 μM against Mtb, showcasing its potential as a novel anti-tuberculosis agent .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is used to study enzyme interactions and inhibition mechanisms. It has been shown to inhibit specific pathways associated with bacterial growth, particularly through the disruption of mycobacterial cell wall synthesis . This property makes it a valuable candidate for further investigation in drug development targeting resistant bacterial strains.

Material Science

Advanced Materials Development
The unique electronic properties of 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine have led to its exploration in material science applications. Researchers are investigating its potential in creating organic semiconductors and other advanced materials that could be utilized in electronic devices . The compound's ability to form stable structures makes it suitable for developing materials with unique properties.

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is being studied for its role in formulating effective pesticides and herbicides. Its biological activity can enhance crop protection measures against various pests and diseases . The development of agrochemicals based on this compound may lead to more sustainable agricultural practices.

Diagnostic Tools

Imaging Techniques
There is ongoing research into the use of 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine as a diagnostic agent in imaging techniques. Its ability to interact with biological targets could improve disease detection and monitoring methods . This application is particularly relevant in the context of early diagnosis of infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine:

  • Antimicrobial Activity Against Tuberculosis : A study demonstrated that derivatives of this compound showed improved potency against MDR-TB strains compared to existing treatments, with some exhibiting MIC values as low as 0.03 μM .
  • Cytotoxic Effects on Cancer Cell Lines : Research indicated that this compound effectively inhibits the proliferation of various cancer cell lines in vitro, suggesting its potential use in cancer therapy .
  • Material Science Applications : Investigations into the electronic properties of this compound have led to promising results for its use in organic electronics, paving the way for innovative material development .

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine 226.07 2.1 <1 (DMSO)
6-Bromoimidazo[1,2-a]pyridin-3-amine 212.05 1.8 ~2 (DMSO)
N,2-Bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine 354.23 3.9 <0.5 (DMSO)
  • Lipophilicity: Bromine increases LogP compared to non-halogenated analogs, improving blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Methyl at C2 may slow hepatic oxidation compared to unsubstituted analogs .

Biological Activity

8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a bromine atom at the 8-position and a methyl group at the 2-position of the imidazo ring, with a molecular formula of C_9H_8BrN_3 and a molecular weight of 226.07 g/mol. Research has indicated significant biological activity, particularly against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb).

The primary mechanism through which 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine exerts its biological effects involves the inhibition of mycobacterial cell wall synthesis. This disruption is crucial for inhibiting bacterial growth and replication, making it a promising candidate for treating resistant tuberculosis strains .

Antimicrobial Activity

Studies have shown that 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine exhibits potent antimicrobial properties. Notably, it has been tested against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values indicate its effectiveness:

CompoundMIC (μM)Activity
8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine≤0.04Highly effective against Mtb
Other related compounds≥10Significantly less effective

Research indicates that this compound can achieve an MIC_90 of 0.2 μM against Mtb, with some derivatives showing even lower MIC values, highlighting its potential as a novel anti-tuberculosis agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that bromination at the 8-position significantly enhances biological activity. Compounds with larger substituents at this position tend to exhibit reduced activity. For example:

Compound NameSimilarity Index
7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine0.93
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine0.84

These findings suggest that maintaining specific halogenation patterns is critical for maximizing antimicrobial efficacy .

Case Studies

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives, including 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine:

  • Study on MDR-TB : A recent study demonstrated that the compound significantly reduced bacterial load in infected mice models by over 90% when administered at doses ranging from 0.4 to 10 mg/kg over four weeks. This suggests strong in vivo efficacy alongside in vitro findings .
  • Comparative Analysis : In comparative analyses with other imidazopyridine derivatives, 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine outperformed several analogs in terms of potency against Mtb, reinforcing its status as a lead compound for further development in anti-tuberculosis therapies .

Q & A

Q. What are the standard synthetic routes for 8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine?

The compound is typically synthesized via halogenation of 2-methylimidazo[1,2-a]pyridine using bromine or bromine-containing reagents (e.g., N-bromosuccinimide) under controlled conditions. Copper-catalyzed reactions, such as CuBr-mediated aerobic oxidative bromination, enhance regioselectivity and yield optimization. Key steps include protecting the amine group during bromination to avoid side reactions and using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural characterization relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine at C8, methyl at C2, and amine at C3).
  • IR : Confirms amine N-H stretches (~3300 cm1^{-1}) and aromatic C-Br vibrations (~600 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., ESI-MS) validate the molecular weight (244.06 g/mol) .

Q. What are common pitfalls in synthesizing this compound, and how can low yields be addressed?

Low yields often arise from incomplete bromination or competing side reactions (e.g., over-bromination). Remedies include:

  • Optimizing stoichiometry (1.1–1.3 eq brominating agent).
  • Using radical scavengers (e.g., TEMPO) to suppress polymerization.
  • Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can regioselectivity in bromination be controlled for imidazo[1,2-a]pyridine derivatives?

Regioselectivity at C8 is influenced by:

  • Directing groups : The methyl group at C2 electronically directs bromination to C8.
  • Catalysts : CuBr or FeCl3_3 enhances selectivity by stabilizing transition states.
  • Solvent effects : Acetic acid promotes electrophilic substitution, while DMF favors radical pathways .

Q. What strategies are used to predict biological targets for this compound?

Computational methods include:

  • Molecular docking : Screens against kinase or GPCR libraries (e.g., AutoDock Vina).
  • QSAR modeling : Correlates structural features (e.g., bromine’s electronegativity) with activity. Experimental validation involves radioligand binding assays (e.g., 125^{125}I-labeled analogs) to measure affinity (Ki_i) .

Q. How do reaction conditions affect the stability of halogenated intermediates?

Halogenated intermediates are sensitive to light and moisture. Stability is improved by:

  • Conducting reactions under inert atmospheres (N2_2/Ar).
  • Storing intermediates at -20°C in anhydrous DMSO or DMF.
  • Avoiding prolonged exposure to basic conditions to prevent dehydrohalogenation .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies arise from solvent effects or impurities. Solutions include:

  • Repeating spectra in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Using 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Comparing data with structurally analogous compounds (e.g., 6-bromo derivatives) .

Q. What advanced techniques optimize purity for pharmacological studies?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity.
  • Recrystallization : Ethanol/water mixtures remove polar byproducts.
  • Elemental analysis : Validates C, H, N, and Br content within ±0.3% of theoretical values .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1^1H NMR (DMSO-d6_6)δ 2.45 (s, 3H, CH3_3), δ 8.20 (s, 1H, H8)
13^13C NMRδ 112.5 (C8-Br), δ 153.2 (C3-NH2_2)
IR (KBr)3280 cm1^{-1} (N-H), 610 cm1^{-1} (C-Br)

Q. Table 2. Optimization of Bromination Conditions

ParameterOptimal RangeImpact on Yield
Bromine equivalent1.1–1.3 eqMaximizes C8 substitution
Temperature60–80°CBalances reaction rate vs. decomposition
CatalystCuBr (5 mol%)Enhances regioselectivity
SolventAcetic acid/DMF (1:1 v/v)Stabilizes intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.